反式-3'-羟基可替宁-O-葡萄糖醛酸苷

概述

描述

Fluconazole-d4 is a deuterated form of fluconazole, an antifungal medication used to treat a variety of fungal infections. The deuterium atoms in fluconazole-d4 replace the hydrogen atoms, which can be useful in pharmacokinetic studies to track the drug’s behavior in the body. Fluconazole itself is a triazole antifungal agent that inhibits the synthesis of ergosterol, an essential component of fungal cell membranes .

科学研究应用

Fluconazole-d4 is widely used in scientific research due to its stability and traceability. Some of its applications include:

Pharmacokinetic Studies: Used to track the absorption, distribution, metabolism, and excretion of fluconazole in the body.

Drug Interaction Studies: Helps in understanding how fluconazole interacts with other drugs.

Biological Research: Used to study the effects of fluconazole on fungal cells and its mechanism of action.

作用机制

Fluconazole-d4, like fluconazole, inhibits the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase. This enzyme is crucial for converting lanosterol to ergosterol, a key component of the fungal cell membrane. By inhibiting this enzyme, fluconazole-d4 disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately the death of the fungal cell .

安全和危害

未来方向

The aim of this study was to characterize the disposition kinetics of 3-HC in healthy smokers, including metabolism to trans-3’-hydroxycotinine glucuronide (3-HC-Gluc). This data may be of use in quantitating human exposure to nicotine from tobacco and in studying individual variability in nicotine metabolism .

生化分析

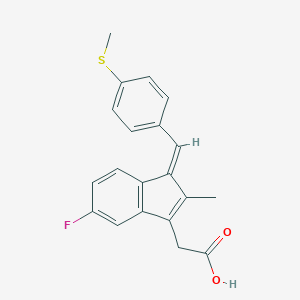

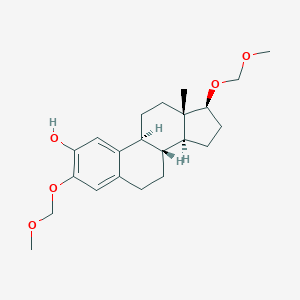

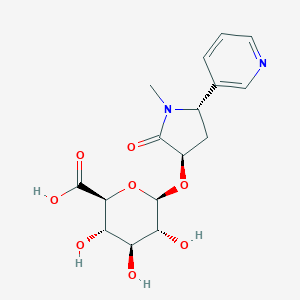

Biochemical Properties

Trans-3’-Hydroxycotinine-O-glucuronide interacts with several enzymes and proteins in the body. The formation of this compound in human liver microsomes is catalyzed by UDP-glucuronosyltransferase (UGT)1A4 and UGT2B7 . These enzymes facilitate the glucuronidation process, converting trans-3’-hydroxycotinine into its O-glucuronide and N-glucuronide forms .

Cellular Effects

The presence of Trans-3’-Hydroxycotinine-O-glucuronide influences various cellular processes. It is involved in the metabolism of nicotine, which can impact cell signaling pathways and gene expression . The compound’s interactions with enzymes like UGT1A4 and UGT2B7 can also influence cellular metabolism .

Molecular Mechanism

Trans-3’-Hydroxycotinine-O-glucuronide exerts its effects at the molecular level through its interactions with enzymes involved in nicotine metabolism. It binds with UGT1A4 and UGT2B7, facilitating the glucuronidation process . This interaction can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Trans-3’-Hydroxycotinine-O-glucuronide can change over time. The compound’s stability and degradation have been studied in human liver microsomes . Long-term effects on cellular function have been observed in in vitro studies .

Metabolic Pathways

Trans-3’-Hydroxycotinine-O-glucuronide is involved in the metabolic pathway of nicotine. It interacts with enzymes like UGT1A4 and UGT2B7, which are involved in the glucuronidation process . This interaction can affect metabolic flux and metabolite levels .

准备方法

Synthetic Routes and Reaction Conditions

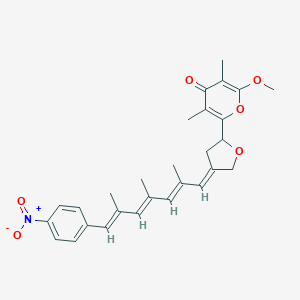

Fluconazole-d4 can be synthesized through a multi-step process starting from 2-chloro-2’,4’-difluoroacetophenone. The synthesis involves the following steps:

Grignard Reaction: The addition of an aryl Grignard reagent to 2-chloro-2’,4’-difluoroacetophenone.

Epoxidation: The resulting intermediate undergoes epoxidation using a suitable oxidizing agent.

Epoxide Opening: The epoxide is then opened with 1,2,4-triazole to form fluconazole.

Industrial Production Methods

In industrial settings, the synthesis of fluconazole-d4 follows similar steps but is optimized for large-scale production. Continuous flow synthesis methods are often employed to increase efficiency and yield. This involves using a two-reactor, three-step process with no intermediate purification .

化学反应分析

Types of Reactions

Fluconazole-d4 undergoes various chemical reactions, including:

Oxidation: Fluconazole-d4 can be oxidized under specific conditions to form different derivatives.

Substitution: The compound can undergo substitution reactions, particularly with halogens or other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.

Nucleophiles: Halides or other nucleophiles can be used in substitution reactions.

Major Products

The major products formed from these reactions include various fluconazole derivatives, which can have different antifungal properties .

相似化合物的比较

Fluconazole-d4 is part of the triazole family of antifungal agents, which also includes compounds like itraconazole, voriconazole, and posaconazole. Compared to these compounds, fluconazole-d4 has the following unique features:

Deuterium Labeling: The presence of deuterium atoms makes it particularly useful for pharmacokinetic studies.

Spectrum of Activity: Fluconazole-d4 has a broad spectrum of activity against various fungal species, although it may be less effective against certain resistant strains.

Similar Compounds

Itraconazole: Another triazole antifungal with a broader spectrum of activity.

Voriconazole: Known for its effectiveness against Aspergillus species.

Posaconazole: Effective against a wide range of fungal infections, including those resistant to other azoles.

属性

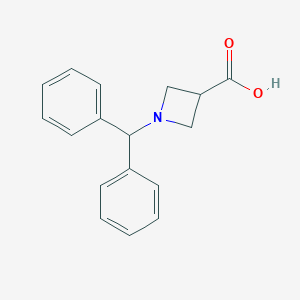

IUPAC Name |

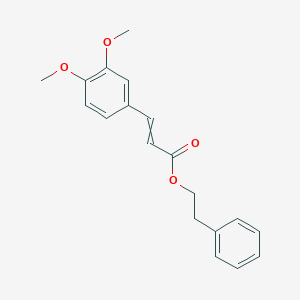

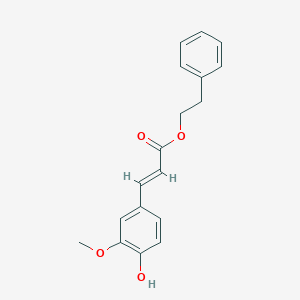

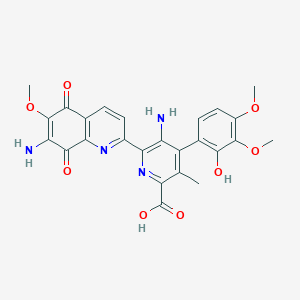

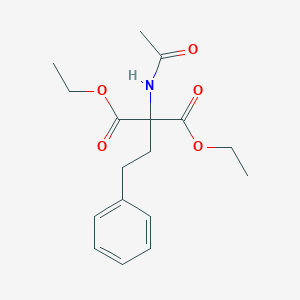

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(3R,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O8/c1-18-8(7-3-2-4-17-6-7)5-9(14(18)22)25-16-12(21)10(19)11(20)13(26-16)15(23)24/h2-4,6,8-13,16,19-21H,5H2,1H3,(H,23,24)/t8-,9+,10-,11-,12+,13-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALNNKZUGHYSCT-MGKNELHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CC(C1=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](C[C@H](C1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40157860 | |

| Record name | trans-3′-Hydroxycotinine-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132929-88-5 | |

| Record name | trans-3′-Hydroxycotinine-O-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132929-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-3'-Hydroxycotinine-O-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132929885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3′-Hydroxycotinine-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying trans-3'-hydroxycotinine-O-glucuronide formation?

A: Understanding the formation of trans-3'-hydroxycotinine-O-glucuronide is crucial because it represents a major metabolic pathway for nicotine elimination in humans. [, ] This metabolite is primarily found in the urine of smokers and serves as a valuable biomarker for assessing nicotine exposure. Research has identified specific enzymes involved in this process, particularly UDP-glucuronosyltransferases (UGTs). [] Investigating the enzymes responsible for trans-3'-hydroxycotinine-O-glucuronide formation, like UGT2B7 and UGT1A9, can help researchers understand the variability in nicotine metabolism among individuals. [] This knowledge could potentially contribute to developing personalized smoking cessation therapies.

Q2: Can you elaborate on the analytical techniques used to study trans-3'-hydroxycotinine-O-glucuronide in urine samples?

A: One of the research papers details a highly sensitive and specific method for quantifying nicotine metabolites, including trans-3'-hydroxycotinine-O-glucuronide, in smokers' urine. [] The method involves Solid-Phase Extraction (SPE) to isolate the analytes of interest from the urine matrix. After extraction, the researchers employed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for separation and detection of the metabolites. This technique offers high sensitivity and specificity, enabling accurate measurement of even low concentrations of trans-3'-hydroxycotinine-O-glucuronide in urine samples. [] This method was validated and applied to demonstrate diurnal variations and calculate elimination half-lives of nicotine metabolites. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。